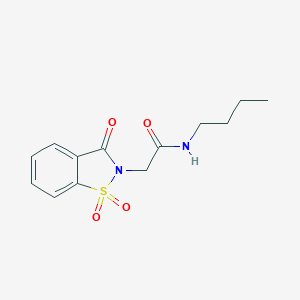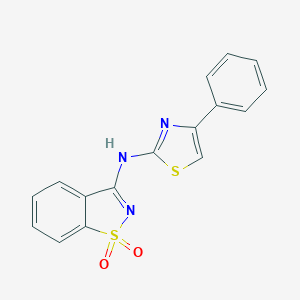![molecular formula C11H9Cl2N3 B277659 N-[4-(3,4-dichlorophenyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277659.png)
N-[4-(3,4-dichlorophenyl)-2-pyrimidinyl]-N-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3,4-dichlorophenyl)-2-pyrimidinyl]-N-methylamine, commonly known as A-841720, is a chemical compound that belongs to the family of pyrimidine derivatives. It has been extensively studied for its potential as a therapeutic agent due to its ability to modulate certain biological pathways.
Wirkmechanismus
A-841720 acts as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is involved in various cellular processes, including cell growth, survival, and metabolism. It specifically targets the p110δ isoform of PI3K, which is predominantly expressed in immune cells. By inhibiting this pathway, A-841720 can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that A-841720 can reduce the production of pro-inflammatory cytokines and chemokines in immune cells, leading to a decrease in inflammation. It has also been found to induce apoptosis in cancer cells, leading to a reduction in tumor growth. In addition, it has been shown to improve cognitive function and reduce neuronal damage in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of A-841720 is its selectivity for the p110δ isoform of PI3K, which reduces the potential for off-target effects. However, its low solubility in water can make it difficult to administer in vivo. Additionally, its effects on other isoforms of PI3K are not well understood, which could limit its potential as a therapeutic agent.
Zukünftige Richtungen
Future research on A-841720 could focus on improving its solubility and bioavailability for in vivo studies. Additionally, further studies could investigate its potential as a therapeutic agent for specific diseases, such as cancer and neurological disorders. Finally, research could explore the effects of A-841720 on other isoforms of PI3K and its potential for off-target effects.
Synthesemethoden
The synthesis of A-841720 involves the reaction of 3,4-dichlorophenylhydrazine with 2-chloro-4-methylpyrimidine in the presence of a base, followed by N-methylation of the resulting product. The final compound is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
A-841720 has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been found to have neuroprotective effects in vitro.
Eigenschaften
Produktname |
N-[4-(3,4-dichlorophenyl)-2-pyrimidinyl]-N-methylamine |
|---|---|
Molekularformel |
C11H9Cl2N3 |
Molekulargewicht |
254.11 g/mol |
IUPAC-Name |
4-(3,4-dichlorophenyl)-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C11H9Cl2N3/c1-14-11-15-5-4-10(16-11)7-2-3-8(12)9(13)6-7/h2-6H,1H3,(H,14,15,16) |
InChI-Schlüssel |
RAFHANZHVBZBOM-UHFFFAOYSA-N |
SMILES |
CNC1=NC=CC(=N1)C2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
CNC1=NC=CC(=N1)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid](/img/structure/B277576.png)
![3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B277578.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277581.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277582.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277583.png)
![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277586.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277587.png)
![3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide](/img/structure/B277589.png)


![4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B277596.png)
![5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B277598.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-benzyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277599.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277603.png)